(S)-1-Phenylethanol

Biocatalysis Asymmetric Reduction Chiral Alcohol Synthesis

(S)-1-Phenylethanol (CAS 1445-91-6) is the (S)-enantiomer of 1-phenylethanol, a chiral secondary alcohol that serves as a fundamental building block, chiral auxiliary, and derivatization reagent in asymmetric synthesis and catalysis. It is a colorless liquid with a mild aromatic odor and a specific rotation of approximately [α]/D −45±2° in methanol.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 1445-91-6
Cat. No. B046765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Phenylethanol
CAS1445-91-6
Synonyms(αS)-α-Methylbenzenemethanol;  (S)-(-)-α-Methylbenzyl Alcohol;  (S)-(-)-Phenylethanol;  (S)-(-)-sec-Phenethyl Alcohol;  (S)-(-)-α-Methylbenzyl Alcohol;  (S)-(-)-α-Phenylethanol;  (S)-1-Phenyl-1-ethanol;  (S)-1-Phenylethanol;  (S)-1-Phenylethyl alcohol;  (S)-P
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)O
InChIInChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
InChIKeyWAPNOHKVXSQRPX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Phenylethanol (CAS 1445-91-6): Chiral Alcohol Building Block for Enantioselective Synthesis and Pharmaceutical Intermediates


(S)-1-Phenylethanol (CAS 1445-91-6) is the (S)-enantiomer of 1-phenylethanol, a chiral secondary alcohol that serves as a fundamental building block, chiral auxiliary, and derivatization reagent in asymmetric synthesis and catalysis. It is a colorless liquid with a mild aromatic odor and a specific rotation of approximately [α]/D −45±2° in methanol . The compound finds application in the preparation of optically active pharmaceuticals, as a chiral solvent, and as a resolving agent for racemic mixtures .

Why (S)-1-Phenylethanol (CAS 1445-91-6) Cannot Be Replaced by Racemic Mixtures or the (R)-Enantiomer in Chiral Applications


In asymmetric synthesis and pharmaceutical development, the stereochemical configuration of intermediates directly dictates the biological activity, safety, and regulatory compliance of the final product. Substituting (S)-1-phenylethanol with its racemic mixture or the (R)-enantiomer introduces an equal or opposite stereoisomer that can lead to reduced enantioselectivity in subsequent steps, altered pharmacological profiles, or even toxicological issues [1]. For example, in biocatalytic resolutions, the (R)- and (S)-enantiomers exhibit markedly different reaction kinetics with lipases, resulting in divergent yields and enantiomeric excesses [2]. Furthermore, analytical methods such as chiral HPLC and GC rely on enantiopure (S)-1-phenylethanol as a derivatization agent for accurate enantiomeric excess determination . Therefore, for applications requiring defined stereochemistry, only the specific enantiomer ensures reproducibility and fidelity.

Quantitative Differentiation: (S)-1-Phenylethanol (CAS 1445-91-6) vs. (R)-1-Phenylethanol and Racemic Mixtures


Enantiomeric Excess in Biocatalytic Reduction of Acetophenone: (S)-Enantiomer Production with >99% ee

In the enantioselective bioreduction of acetophenone using Rhodotorula glutinis EBK-10, (S)-1-phenylethanol was obtained with complete conversion and >99% enantiomeric excess (ee), demonstrating the biocatalyst's high stereoselectivity for the (S)-enantiomer [1]. In contrast, the (R)-enantiomer was not produced under these conditions, highlighting the specific production advantage of the (S)-form via this biocatalytic route.

Biocatalysis Asymmetric Reduction Chiral Alcohol Synthesis

Enzymatic Resolution Yields: Divergent Kinetics for (S)- and (R)-1-Phenylethanol with Candida antarctica Lipase B

In a sequential enzymatic resolution using Candida antarctica lipase B (CAL-B) and ethyl myristate, (S)-1-phenylethanol was isolated with a 41% yield and 80% enantiomeric excess after the first reaction [1]. Subsequently, the (R)-enantiomer was obtained with a 56% yield but a lower 63% ee, illustrating that CAL-B exhibits different kinetic preferences for the two enantiomers. The (S)-enantiomer is preferentially acylated, leading to its enrichment in the unreacted alcohol fraction.

Enzymatic Resolution Lipase Biocatalysis Chiral Separation

Plant-Based Biocatalysis: Eryngium horridum Achieves >99.9% ee for (S)-1-Phenylethanol

Using the weed Eryngium horridum as a whole-cell biocatalyst, acetophenone was stereoselectively reduced to (S)-1-phenylethanol with 96% conversion and an exceptional >99.9% enantiomeric excess [1]. This biocatalytic route offers a sustainable and low-cost alternative to traditional chemical asymmetric reductions, which often require expensive chiral catalysts and may yield lower optical purity. In comparison, the (R)-enantiomer is not produced by this biocatalyst, demonstrating its absolute stereoselectivity.

Green Chemistry Phytobiocatalysis Sustainable Synthesis

Deracemization via Tandem Whole-Cell Biocatalysts: Complete Conversion to (S)-Enantiomer with >99% ee

A one-pot deracemization process using tandem whole-cell biocatalysts (Microbacterium oxydans for stereoselective oxidation and Rhodotorula sp. for reduction) converted racemic 1-phenylethanol exclusively to the (S)-enantiomer with >99% ee and yields ranging from 86.5% to 99% [1]. This method effectively inverts the (R)-enantiomer to the desired (S)-form, avoiding the 50% yield loss typical of classical resolution methods. In comparison, racemic 1-phenylethanol has 0% ee, while standard kinetic resolutions typically yield a maximum of 50% of the desired enantiomer.

Deracemization Biocatalysis Chiral Alcohol Production

Chiral Derivatization Grade: ≥99.0% Purity with Enantiomeric Ratio ≥98.5:1.5 for Analytical Reliability

For applications requiring precise determination of enantiomeric excess, (S)-1-phenylethanol is available in a derivatization grade with an assay of ≥99.0% (sum of enantiomers, GC) and an enantiomeric ratio of ≥98.5:1.5 . This high optical purity ensures that derivatization reactions do not introduce significant stereochemical bias, which is critical for accurate analysis of chiral pharmaceutical intermediates. In contrast, lower purity grades or racemic mixtures would compromise the accuracy of enantiomeric excess determinations.

Chiral Derivatization Analytical Chemistry Quality Control

Optimal Use Cases for (S)-1-Phenylethanol (CAS 1445-91-6) Based on Quantifiable Differentiation


Enantioselective Synthesis of Pharmaceutical Intermediates Requiring High Optical Purity

Procure (S)-1-phenylethanol with ≥98.5% purity and enantiomeric ratio ≥97:3 for use as a chiral building block in the synthesis of antidiabetic, antidepressant, and antimicrobial agents . Its high enantiopurity, demonstrated by biocatalytic production achieving >99% ee [1], minimizes the risk of introducing unwanted stereoisomers that could lead to regulatory hurdles or reduced drug efficacy.

Chiral Derivatization Agent for Accurate Enantiomeric Excess Determination

Utilize derivatization grade (S)-1-phenylethanol with ≥99.0% purity and enantiomeric ratio ≥98.5:1.5 for GC and HPLC analysis of chiral compounds. Its stringent quality specifications ensure that it does not introduce stereochemical bias, enabling precise determination of enantiomeric excess in pharmaceutical quality control and research .

Green Chemistry Synthesis via Phytobiocatalysis or Tandem Whole-Cell Biocatalysis

Employ (S)-1-phenylethanol as a target molecule in sustainable synthesis routes. Processes using plant biocatalysts like Eryngium horridum achieve >99.9% ee with 96% conversion [2], while tandem whole-cell deracemization yields >99% ee and up to 99% yield from racemic starting material [3]. These methods offer environmentally benign, cost-effective alternatives to traditional asymmetric synthesis.

Kinetic Resolution of Racemic Alcohols and Acids

Leverage the differential enzymatic reactivity of (S)-1-phenylethanol with lipases like CAL-B for the kinetic resolution of racemic mixtures. Under specific conditions, (S)-1-phenylethanol is enriched to 80% ee in the unreacted fraction [4], demonstrating its utility as a chiral resolving agent for separating enantiomers in both academic and industrial settings.

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